molecular formula C9H11FINO B1519724 (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol CAS No. 927689-70-1

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Cat. No. B1519724
M. Wt: 295.09 g/mol
InChI Key: RDKFSDYKXXYXJM-RKDXNWHRSA-N
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Description

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, or 4-iodo-2-fluoro-L-alanine, is an amino acid derivative that has been studied for its potential use in various scientific and medical applications. Its unique chemical structure makes it an attractive alternative to conventional compounds for use in a range of research applications.

Scientific Research Applications

Pharmacokinetic Studies and Potential Medical Applications

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and its derivatives have been examined for their pharmacokinetic properties and potential medical applications. A notable study on a similar compound, 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative potentially intended for medical purposes, provides insights into the pharmacokinetics of such compounds. This research developed and validated a method for detecting 3-FPM in biological samples, revealing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion patterns, which are crucial for interpreting forensic as well as clinical cases. This study underscores the importance of understanding the pharmacokinetic properties of fluorinated compounds for their potential therapeutic applications (Grumann et al., 2019).

Chemical Synthesis and Structural Configuration

Another area of research focuses on the synthesis, resolution, and determination of the absolute configuration of compounds structurally related to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. For example, the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and its conversion into various esters have been studied, establishing methods for determining the absolute configuration of such compounds. This research contributes to the broader understanding of synthetic routes and stereochemical configurations in pharmaceutical chemistry (Drewes et al., 1992).

Fluorescence and Biological Activity Studies

Research into the fluorescence properties and biological activities of related fluorinated compounds has also been conducted. One study examined the spectroscopic, theoretical, and biological properties of selected 1,3,4-thiadiazole derivatives. These compounds, including variants with fluoro substituents, displayed unique fluorescence effects and potential antimycotic pharmacological properties. This indicates the relevance of fluorinated compounds in developing new pharmaceuticals and fluorescence probes due to their distinct chemical behaviors and biological activities (Budziak et al., 2019).

Novel Derivatives and Pharmacological Applications

Further research has led to the development of pharmacologically valuable derivatives of similar compounds, highlighting the potential for treating and preventing diseases. For instance, new derivatives of 1-phenoxy-3-amino-propan-2-ol have been found to possess beta-adrenergic blocking properties, indicating their utility in cardiovascular therapies. Such studies reveal the ongoing exploration of fluorinated compounds for diverse therapeutic applications, including the treatment of heart diseases and arrhythmias (Griffin, 2001).

properties

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKFSDYKXXYXJM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CF)N)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CF)N)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 2
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 3
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 4
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 5
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 6
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

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